![molecular formula C14H18N4O3 B2928300 N-(3-(dimethylamino)propyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886900-93-2](/img/structure/B2928300.png)
N-(3-(dimethylamino)propyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(dimethylamino)propyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.323. The purity is usually 95%.
BenchChem offers high-quality N-(3-(dimethylamino)propyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(dimethylamino)propyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Modification for Biological Property Optimization
The chemical structure of N-(3-(dimethylamino)propyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is similar to compounds studied for their potential to optimize biological properties through chemical modifications. For instance, the displacement of a methyl group in the pyridine moiety of related molecules has been explored to enhance analgesic properties, suggesting that structural alterations can significantly impact biological activity. This approach underscores the potential for similar compounds to be modified for increased effectiveness in various applications (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Antimicrobial and Anticancer Activity
Fused pyrimidine derivatives, including those with structures akin to N-(3-(dimethylamino)propyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, have been synthesized and evaluated for antimicrobial and anticancer activities. These studies reveal that novel fused pyrimidines can exhibit pronounced inhibitory effects on the growth of tested cell lines, highlighting the compound's potential as a basis for developing antimicrobial and anticancer agents (Al-Bogami, Saleh, & Moussa, 2018).
Heterocyclic Synthesis and Biological Evaluation
The compound's structure is relevant to the synthesis of various heterocyclic compounds, which have been characterized and evaluated for antimicrobial activity. This includes pyrido[1,2-a]pyrimidine and isoxazoline derivatives, suggesting a versatile framework for generating new molecules with potential biological activities. Such studies indicate the utility of N-(3-(dimethylamino)propyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide and similar compounds in the synthesis of biologically active heterocycles (Merja, Joshi, Parikh, & Parikh, 2004).
Supramolecular Aggregation and Conformational Features
The study of thiazolo[3, 2-a]pyrimidines, which share structural features with N-(3-(dimethylamino)propyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, offers insights into how structural modifications impact supramolecular aggregation and conformational features. These findings are significant for understanding the molecular basis of the compound's interactions and activities, providing a foundation for the design of molecules with desired properties (Nagarajaiah & Begum, 2014).
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-17(2)8-5-7-15-12(19)11-13(20)16-10-6-3-4-9-18(10)14(11)21/h3-4,6,9,20H,5,7-8H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYPXKOWAMFJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=C(N=C2C=CC=CN2C1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

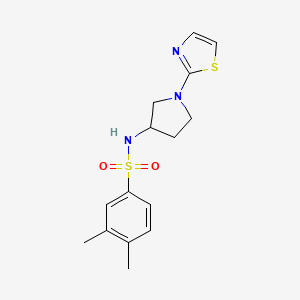


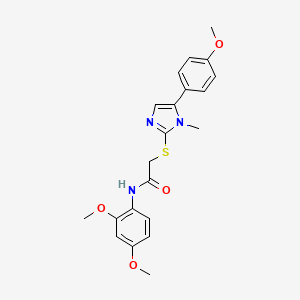

![2-(4,5,11-Triazatricyclo[6.2.1.02,6]undeca-2(6),3-dien-11-yl)-1,3-benzoxazole](/img/structure/B2928229.png)
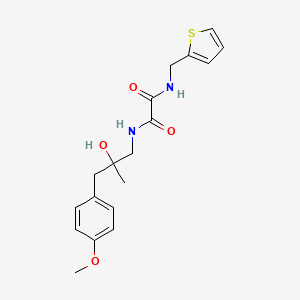

![N-[2-Fluoro-5-[[2-[[5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2928233.png)
![2-amino-4-(3-methoxyphenyl)-7-methyl-6-(3-methylbenzyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2928234.png)
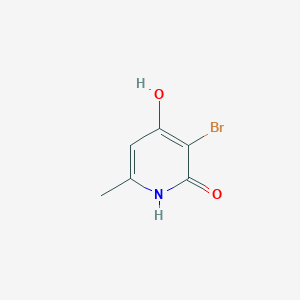
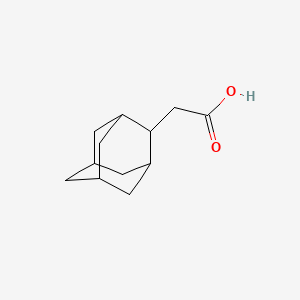
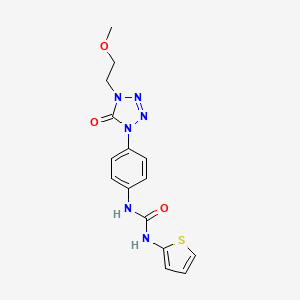
![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2928238.png)